N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
“N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that features a combination of azetidine, thiophene, imidazole, and sulfonamide functional groups. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Imidazole Formation: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Sulfonamide Formation: The sulfonamide group is typically introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imidazole or sulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a candidate for drug development.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(azetidin-1-yl)-2-(phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
The unique combination of functional groups in “N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” may confer distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes or receptors, compared to similar compounds.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-16-8-13(14-10-16)21(18,19)15-7-12(17-4-2-5-17)11-3-6-20-9-11/h3,6,8-10,12,15H,2,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPUAJRNFRGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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